molecular formula C5H10O2S B1215823 3-(Ethylthio)propanoic acid CAS No. 7244-82-8

3-(Ethylthio)propanoic acid

Cat. No.: B1215823
CAS No.: 7244-82-8
M. Wt: 134.2 g/mol
InChI Key: MSFAOLUZTRRBJG-UHFFFAOYSA-N
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Description

3-(Ethylthio)propanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C5H10O2S and its molecular weight is 134.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 147636. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Radiochemistry and Radiopharmaceutical Development

3-(Ethylthio)propanoic acid, particularly its derivative HL2, has been studied in radiochemistry. For instance, HL2, as an NSO tridentate chelator, has been used in the synthesis of Rhenium(I) and Technetium(I) tricarbonyl complexes. These complexes are significant in developing targeted 99mTc radiopharmaceuticals, which have applications in medical imaging and diagnostics (Makris et al., 2012).

2. Chemical Kinetics and Reaction Mechanism Studies

The kinetics and mechanism of thermal gas-phase elimination involving derivatives of this compound, like 3-(phenylthio)propanoic acid, have been examined. These studies contribute to understanding chemical reactions at high temperatures, with applications in fields such as combustion chemistry and materials science (Al-Awadi et al., 2005).

3. Enzyme-Catalyzed Synthesis

Enzyme-catalyzed processes involving this compound derivatives have been developed for synthesizing highly enantiomerically enriched compounds. These studies are crucial for producing specific chemical compounds used in pharmaceuticals and biotechnology (Brem et al., 2010).

4. Spectroscopy and Molecular Characterization

Investigations into the submillimeter wave spectroscopy of compounds like propanoic acid are crucial for astronomical studies and molecular characterization. This research aids in the search for such molecules in interstellar space, contributing to our understanding of cosmic chemistry (Ilyushin et al., 2021).

5. Renewable Materials and Green Chemistry

Studies on derivatives of this compound, such as 3-(4-Hydroxyphenyl)propanoic acid (phloretic acid), explore its potential as a renewable resource for creating eco-friendly materials. This research is integral to advancing green chemistry and sustainable material science (Trejo-Machin et al., 2017).

6. Thermochemistry in Biofuel Research

The thermochemistry of derivatives such as ethyl propanoate is studied to understand biofuel combustion processes. This research is vital for the development of cleaner and more efficient biofuels (El‐Nahas et al., 2007).

7. Catalysis and Polymer Chemistry

Research into the catalytic properties of polymers like poly(3,4-ethylenedioxythiophene) incorporates ethylthio groups. These studies are significant for developing new materials and catalytic processes in chemical engineering (Sivakumar & Phani, 2011).

8. Bio-based Chemical Production

The production of bio-based chemicals, such as 3-hydroxypropionic acid, involves derivatives of this compound. This area of research is crucial for sustainable chemical production using microbial fermentation processes (Vidra & Németh, 2017).

Safety and Hazards

The safety data sheet for “3-(Ethylthio)propanoic acid” suggests that it should be handled with care. Users should avoid breathing its dust/fume/gas/mist/vapors/spray and it should be used only outdoors or in a well-ventilated area . It should be kept away from heat/sparks/open flames/hot surfaces .

Biochemical Analysis

Biochemical Properties

3-(Ethylthio)propanoic acid plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It is known to interact with enzymes such as aspartate decarboxylase and 3-hydroxypropionate dehydrogenase, which are involved in metabolic pathways . These interactions are crucial for the conversion of substrates into products, facilitating various biochemical processes. The nature of these interactions often involves binding to the active sites of enzymes, thereby influencing their catalytic activity.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of certain signaling molecules, leading to changes in gene expression patterns . Additionally, this compound can impact cellular metabolism by altering the flux of metabolites through specific pathways, thereby affecting the overall metabolic state of the cell.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, it binds to specific enzymes, either inhibiting or activating their activity . This binding can lead to conformational changes in the enzyme structure, affecting its function. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function . For example, prolonged exposure to this compound may lead to gradual changes in cellular metabolism and gene expression. Additionally, the compound’s stability under different experimental conditions can affect its efficacy and potency in biochemical assays.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolism. At higher doses, it can cause toxic or adverse effects . Studies have identified threshold effects, where the compound’s impact on cellular processes becomes significant only above a certain concentration. Understanding these dosage effects is crucial for determining the safe and effective use of this compound in research and therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into other metabolites. It is known to participate in the β-alanine pathway, where it is converted into 3-hydroxypropionic acid by the action of specific enzymes . This conversion is essential for maintaining metabolic flux and regulating metabolite levels within the cell. Additionally, this compound can influence the activity of other metabolic pathways by modulating the availability of key intermediates and cofactors.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments . The distribution of this compound can affect its localization and concentration within different tissues, thereby influencing its biological activity and efficacy.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial metabolism and energy production. Understanding the subcellular localization of this compound is essential for elucidating its role in cellular processes and its potential therapeutic applications.

Properties

IUPAC Name

3-ethylsulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2S/c1-2-8-4-3-5(6)7/h2-4H2,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSFAOLUZTRRBJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30222738
Record name 3-Ethylthiopropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30222738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7244-82-8
Record name 3-Ethylthiopropionate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007244828
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanoic acid, 3-(ethylthio)-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147636
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Ethylthiopropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30222738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(ethylsulfanyl)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-ETHYLTHIOPROPIONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P7FX7M8TCE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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